molecular formula C9H24N4 B3245742 N1,N1-Bis(2-aminopropyl)-1,2-propanediamine CAS No. 171752-76-4

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine

Cat. No. B3245742
CAS RN: 171752-76-4
M. Wt: 188.31 g/mol
InChI Key: WUEHOBBABKCBHF-UHFFFAOYSA-N
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Description

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine, also known as N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine, is a dodecylamine substituted with 2 propylamine units . It is a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .


Molecular Structure Analysis

The molecular formula of this compound is C18H41N3 . It consists of a dodecylamine core substituted with 2 propylamine units . Unfortunately, the detailed molecular structure analysis is not available in the retrieved resources.


Chemical Reactions Analysis

This compound is used as a reactant in the synthesis of gluconamide derivatives as cationic surfactants with antimicrobial properties . The detailed chemical reactions involving this compound are not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a colorless oil . It has a boiling point of 182-184 °C (Press: 1 Torr), a density of 0.880, and a vapor pressure of 0Pa at 25℃ . It is soluble in organic solvents (560g/L at 20 ℃) and water (190g/L at 20℃) .

Safety and Hazards

N1,N1-Bis(2-aminopropyl)-1,2-propanediamine is classified as a dangerous substance . It has hazard statements H301-H314-H410-H373-H400, indicating that it is toxic if swallowed, causes severe skin burns and eye damage, is very toxic to aquatic life with long-lasting effects, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life .

properties

IUPAC Name

1-N,1-N-bis(2-aminopropyl)propane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24N4/c1-7(10)4-13(5-8(2)11)6-9(3)12/h7-9H,4-6,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEHOBBABKCBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(CC(C)N)CC(C)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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